molecular formula C10H20N2O B13193427 3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL

3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL

Katalognummer: B13193427
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: CPRFSYULWNBYRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and versatility in synthetic chemistry, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL typically involves the reaction of azetidin-3-one with an aminomethylcyclohexane derivative. One common method involves the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride in isopropanol, leading to the formation of the desired compound . Another approach includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, various oxidizing agents for oxidation, and different nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride typically yields diastereoselective products, while oxidation can lead to the formation of oxides or other oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azetidine-2-one: Another azetidine derivative with different functional groups.

    Cyclohexylazetidine: A compound with a similar cyclohexyl group attached to the azetidine ring.

Uniqueness

3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL is unique due to its specific combination of an aminomethyl group and a cyclohexyl ring attached to the azetidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

3-[1-(aminomethyl)cyclohexyl]azetidin-3-ol

InChI

InChI=1S/C10H20N2O/c11-6-9(4-2-1-3-5-9)10(13)7-12-8-10/h12-13H,1-8,11H2

InChI-Schlüssel

CPRFSYULWNBYRH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CN)C2(CNC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.